

# Application Notes and Protocols: 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

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## Compound of Interest

	1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
Compound Name:	1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile
Cat. No.:	B1373887

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## Authored by: Gemini, Senior Application Scientist Introduction: A Molecule of Strategic Importance

**1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile** stands as a pivotal intermediate in modern medicinal chemistry. Its molecular architecture is a deliberate convergence of three strategically important chemical motifs:

- A Halogenated Phenyl Ring: The 4-bromo and 2-fluoro substituents provide crucial handles for further chemical modifications, such as cross-coupling reactions, and can significantly influence the molecule's binding affinity and electronic properties within a final drug compound.[1][2]
- A Cyclopropyl Moiety: The cyclopropane ring is a highly valued "bioisostere" in drug design. Its rigid, three-dimensional structure can lock a molecule into a specific, biologically active conformation, enhance metabolic stability by shielding adjacent groups from enzymatic degradation, and improve cell membrane permeability.[3]
- A Nitrile Group: The carbonitrile (C≡N) is a versatile functional group. It can act as a hydrogen bond acceptor, a key interaction in drug-receptor binding, or serve as a precursor for other functional groups like carboxylic acids or amines.[4] Its linear geometry and electronic properties make it an effective pharmacophore in many drug classes.[4]

This unique combination of features makes **1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile** a high-value starting material for the synthesis of complex therapeutic agents, most notably in the development of Selective Androgen Receptor Modulators (SARMs).<sup>[5][6]</sup> SARMs represent a promising class of drugs designed to provide the anabolic benefits of androgens (e.g., muscle and bone growth) with fewer of the associated androgenic side effects.<sup>[7][8]</sup>

This document provides detailed protocols for the synthesis, purification, and analytical characterization of this intermediate, grounded in established chemical principles to ensure reproducibility and safety.

## Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel.

Table 1: Physicochemical Data

Property	Value	Source(s)
IUPAC Name	<b>1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile</b>	[9]
CAS Number	749928-88-9	[10][11]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> BrFN	[9][11]
Molecular Weight	240.07 g/mol	[9]
Appearance	Solid, potentially light yellow	[9][12]

| Purity | ≥97% (Typical commercial grade) | - |

Table 2: GHS Hazard and Safety Information

Category	Information	Source(s)
Pictogram	<b>GHS07 (Exclamation Mark)</b>	<a href="#">[9]</a> <a href="#">[13]</a>
Signal Word	Warning	<a href="#">[9]</a> <a href="#">[13]</a>
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	<a href="#">[9]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[9]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Personal Protective Equipment (PPE)	Nitrile gloves, safety glasses with side shields, laboratory coat, and use within a certified chemical fume hood.	<a href="#">[13]</a> <a href="#">[14]</a>

| Storage | Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. |[\[13\]](#)  
[\[16\]](#) |

## Core Application: A Building Block for SARM Synthesis

The primary utility of **1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile** is as a key fragment in the multi-step synthesis of non-steroidal SARMs. The intermediate provides the core phenyl-cyclopropyl structure, onto which other functionalities are built to achieve selective androgen receptor agonism.



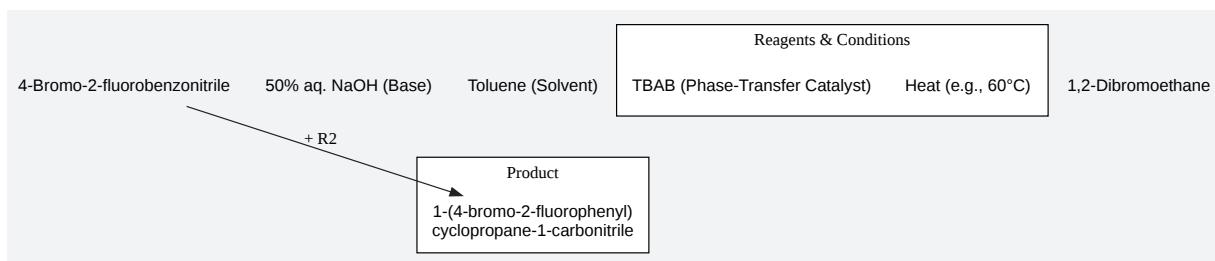
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Caption: Logical workflow from starting material to a final SARM API.

## Protocol 1: Synthesis via Nucleophilic Cyclopropanation

This protocol outlines a plausible and robust method for synthesizing the title compound from commercially available 4-bromo-2-fluorobenzonitrile.

**Principle:** The synthesis proceeds via a phase-transfer catalyzed alkylation. The  $\alpha$ -proton of the nitrile is acidic enough to be deprotonated by a strong base. The resulting carbanion acts as a nucleophile, reacting with 1,2-dibromoethane in a double substitution reaction to form the cyclopropane ring. A phase-transfer catalyst (PTC) is used to facilitate the transport of the hydroxide base from the aqueous phase to the organic phase where the reaction occurs.



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Caption: Reaction scheme for the synthesis of the target intermediate.

## Materials & Reagents

Reagent	CAS No.	M.W. ( g/mol )	Amount	Moles
<b>4-Bromo-2-fluorobenzonitrile</b>	<b>105942-08-3</b>	<b>200.01</b>	<b>10.0 g</b>	<b>50.0 mmol</b>
1,2-Dibromoethane	106-93-4	187.86	10.3 g (4.9 mL)	55.0 mmol
Tetrabutylammonium bromide (TBAB)	1643-19-2	322.37	1.61 g	5.0 mmol
Toluene	108-88-3	92.14	100 mL	-
Sodium Hydroxide (50% aq. sol.)	1310-73-2	40.00	40 mL	-
Diethyl Ether	60-29-7	74.12	As needed	-
Saturated aq. NH <sub>4</sub> Cl	-	-	As needed	-
Brine	-	-	As needed	-

| Anhydrous MgSO<sub>4</sub> | 7487-88-9 | 120.37 | As needed | - |

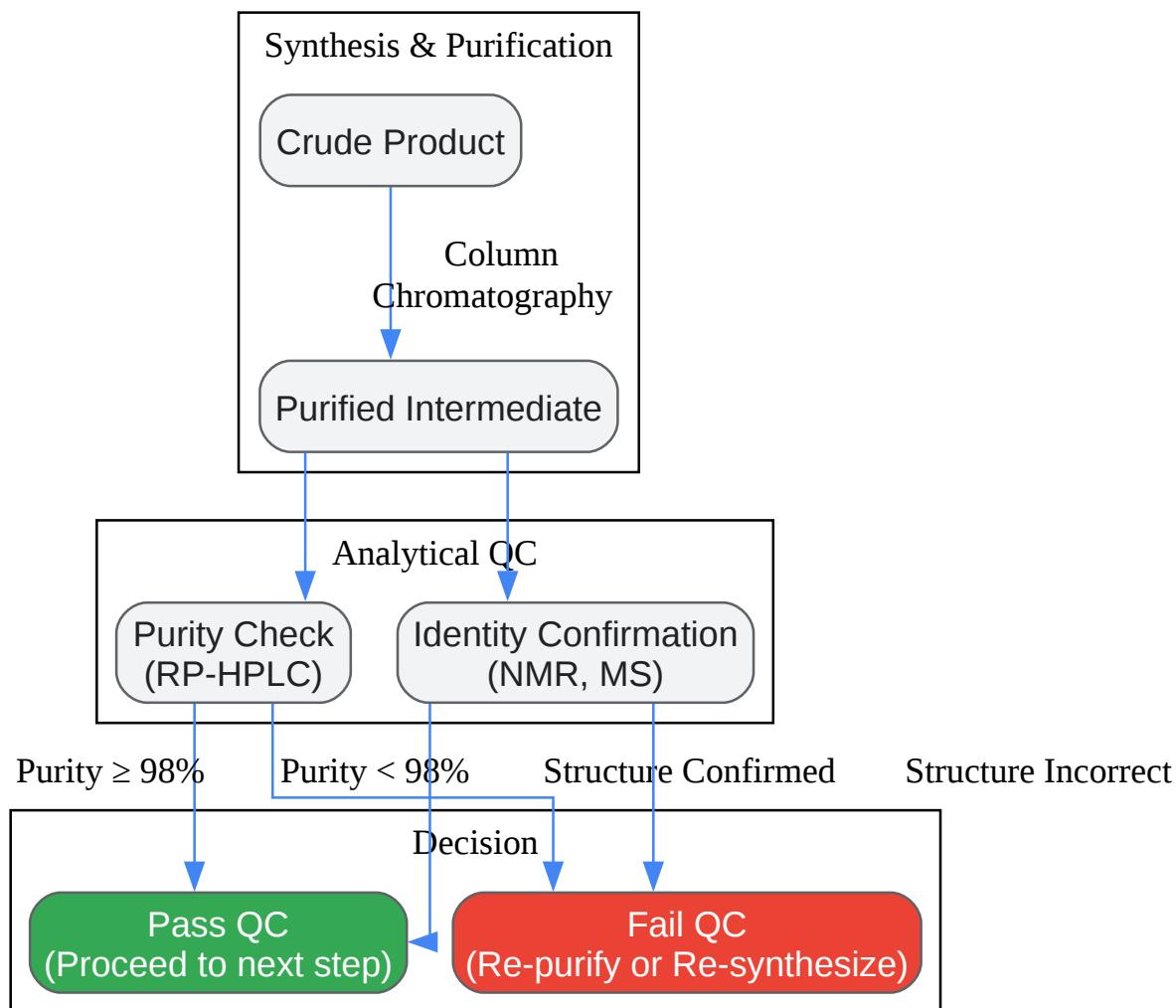
#### Step-by-Step Protocol

- Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 4-bromo-2-fluorobenzonitrile (10.0 g), 1,2-dibromoethane (4.9 mL), tetrabutylammonium bromide (1.61 g), and toluene (100 mL).
- Initiation: Begin vigorous stirring to ensure efficient mixing of the organic phase. Slowly add the 50% aqueous sodium hydroxide solution (40 mL) over 15 minutes. An exothermic reaction may be observed.
- Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours.

- Expert Insight: Vigorous stirring is critical in phase-transfer catalysis to maximize the interfacial surface area between the aqueous and organic phases, thereby increasing the reaction rate.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase. The product spot should appear at a higher R<sub>f</sub> than the starting benzonitrile.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add 100 mL of water and transfer the mixture to a separatory funnel.
- Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether (2 x 50 mL). Combine all organic layers.
- Washing: Wash the combined organic phase sequentially with saturated aqueous NH<sub>4</sub>Cl (50 mL) and brine (50 mL).
  - Causality Explanation: The NH<sub>4</sub>Cl wash neutralizes any remaining NaOH, while the brine wash helps to remove residual water and break any emulsions.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexanes, to afford the pure **1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile**.

## Protocol 2: Quality Control & Analytical Characterization

Verifying the identity and purity of the synthesized intermediate is a non-negotiable step before its use in subsequent reactions, especially in a drug development pipeline.



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Caption: Standard quality control workflow for a pharmaceutical intermediate.

Method 2.1: Purity Determination by RP-HPLC[17][18]

Instrumentation & Conditions

Parameter	Setting
HPLC System	<b>Agilent 1260 Infinity II or equivalent</b>
Column	C18, 4.6 mm x 150 mm, 5 $\mu$ m particle size
Mobile Phase A	Water (0.1% Formic Acid)
Mobile Phase B	Acetonitrile (0.1% Formic Acid)
Gradient	50% B to 95% B over 10 min, hold at 95% B for 2 min
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 254 nm

| Injection Volume | 5  $\mu$ L |

#### Protocol

- Sample Preparation: Prepare a 1 mg/mL stock solution of the purified intermediate in acetonitrile. Dilute 1:10 in a 50:50 acetonitrile:water mixture for analysis.
- Analysis: Equilibrate the column with the initial mobile phase conditions for 10 minutes. Inject the sample and run the gradient method.
- Data Interpretation: The purity is calculated based on the peak area percentage. A successful synthesis should yield a product with  $\geq 98\%$  purity, with the main peak corresponding to the target compound.

#### Method 2.2: Structural Confirmation

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): Expect aromatic protons (multiplets) in the  $\delta$  7.0-7.8 ppm range. The cyclopropyl protons will appear as diastereotopic multiplets in the  $\delta$  1.5-2.0 ppm range.
- $^{19}\text{F}$  NMR (376 MHz,  $\text{CDCl}_3$ ): Expect a single resonance for the fluorine atom, likely coupled to adjacent aromatic protons.

- Mass Spectrometry (ESI+): The analysis should reveal a molecular ion peak  $[M+H]^+$  at m/z 240.98 and 242.98, corresponding to the two isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in an approximate 1:1 ratio. This isotopic pattern is a definitive confirmation of the presence of a single bromine atom.

## Troubleshooting Guide for Synthesis

Problem	Potential Cause(s)	Recommended Solution(s)
Low or No Conversion	1. Inactive base (NaOH solution too old).2. Insufficient stirring.3. Catalyst degradation.	1. Use a freshly prepared 50% NaOH solution.2. Increase stirrer speed to create a fine emulsion.3. Use fresh, high-purity TBAB.
Formation of Byproducts	1. Reaction temperature too high, causing decomposition.2. Presence of water in organic solvents.	1. Maintain strict temperature control at 60°C.2. Use anhydrous grade toluene.
Difficult Purification	1. Product co-elutes with starting material or byproduct.2. Product is an oil that is difficult to handle.	1. Optimize the chromatography gradient; try a shallower gradient (e.g., 0-5% ethyl acetate).2. If the product is an oil, try co-evaporation with hexanes to induce solidification.

## Conclusion

**1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile** is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its carefully designed structure provides chemists with the functionality and stereochemical control needed to construct sophisticated drug candidates. The protocols detailed herein offer a reliable framework for the synthesis and quality control of this intermediate, empowering researchers to accelerate their drug discovery programs, particularly in the promising field of selective androgen receptor modulators.

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